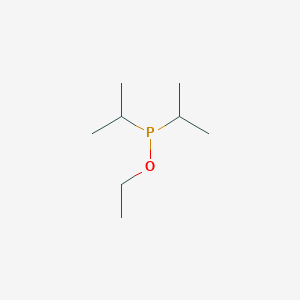
Phosphinous acid, bis(1-methylethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous acid, bis(1-methylethyl)-, ethyl ester is an organophosphorus compound with the molecular formula C8H19OP
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinous acid, bis(1-methylethyl)-, ethyl ester can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphine with ethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinous acid, bis(1-methylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding phosphine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine compounds.
Substitution: Various substituted phosphinous acid esters.
Scientific Research Applications
Phosphinous acid, bis(1-methylethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphinous acid, bis(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing catalytic processes. Additionally, it may interact with biological molecules, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Phosphorous acid, bis(1-methylethyl) ester
- Phosphonous acid, (1-methylethyl)-, 2-[bis(1-methylethyl)amino]ethyl ethyl ester
Uniqueness
Phosphinous acid, bis(1-methylethyl)-, ethyl ester is unique due to its specific ester group and the presence of two isopropyl groups. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
6225-99-6 |
|---|---|
Molecular Formula |
C8H19OP |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
ethoxy-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C8H19OP/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
InChI Key |
MKNCDFOIMGXWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


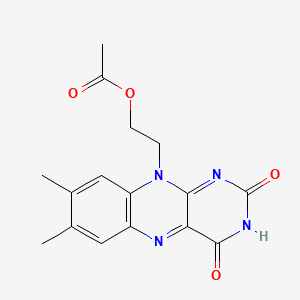


![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
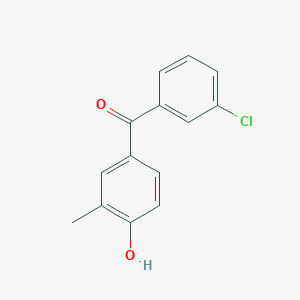
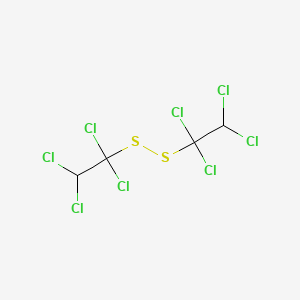
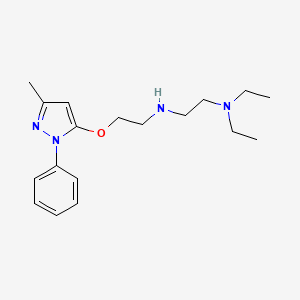
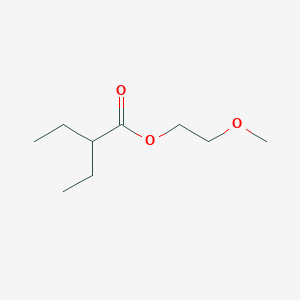
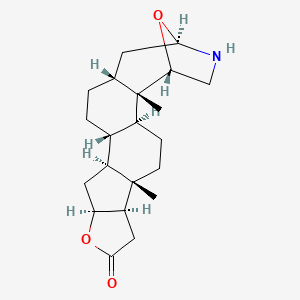
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
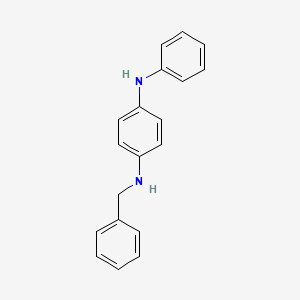
![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
